molecular formula C12H15FO2 B8077257 5-(4-Fluoro-2-methylphenoxy)pentanal

5-(4-Fluoro-2-methylphenoxy)pentanal

Cat. No.: B8077257
M. Wt: 210.24 g/mol
InChI Key: DISULMPHBUCEQM-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenoxy)pentanal is a fluorinated aldehyde derivative featuring a pentanal backbone substituted with a 4-fluoro-2-methylphenoxy group. This structural motif combines the reactivity of an aldehyde functional group with the electronic and steric effects imparted by the fluorine atom and methyl group on the aromatic ring.

Properties

IUPAC Name

5-(4-fluoro-2-methylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-10-9-11(13)5-6-12(10)15-8-4-2-3-7-14/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISULMPHBUCEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-(4-Fluoro-2-methylphenoxy)pentanal may involve large-scale chemical processes, utilizing advanced technologies to ensure high yield and purity. These methods often include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylphenoxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

5-(4-Fluoro-2-methylphenoxy)pentanal has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and applications in drug development.

    Industry: this compound is utilized in the production of specialized materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between 5-(4-Fluoro-2-methylphenoxy)pentanal and related compounds:

Compound Name Substituent/Functional Group Key Features
This compound 4-Fluoro-2-methylphenoxy Fluorine enhances electronegativity; methyl group adds steric bulk.
5-[(4-Methoxyphenyl)methoxy]pentanal 4-Methoxyphenylmethoxy Methoxy group increases electron density; higher polarity.
BTI (Compound 4) Hexahydro-2-oxo-1H-thienoimidazolyl Bioactive heterocyclic moiety; potential enzyme-targeting applications.
Pentanal (Valeraldehyde) None (parent aldehyde) Simple linear chain; high volatility and biodegradability.
Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate Cyano, difluoro, ester groups Enhanced stability and reactivity due to electron-withdrawing groups.

Physicochemical Properties

  • Volatility and Environmental Fate: Pentanal: High vapor pressure (evaporates readily), photodegradation half-life of ~13.5 hours . this compound: Fluorine substitution likely reduces volatility compared to pentanal but increases resistance to oxidation.
  • Biodegradability: Pentanal is readily biodegradable , whereas fluorinated analogs like this compound may exhibit slower degradation due to C-F bond stability.

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